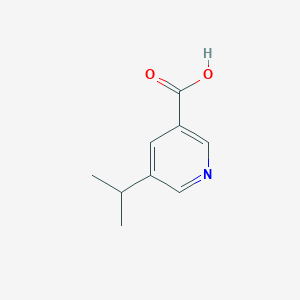

5-Isopropylnicotinic acid

描述

Contemporary Relevance in Organic and Medicinal Chemistry

In the realm of organic chemistry, 5-Isopropylnicotinic acid serves as a valuable heterocyclic building block. bldpharm.com Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to the synthesis of a vast array of functional molecules. The pyridine (B92270) nucleus within this compound is a prevalent scaffold in many biologically active compounds. google.com

The field of medicinal chemistry actively explores pyridine derivatives for developing novel therapeutic agents. google.com The modification of the pyridine ring, in this case with an isopropyl group at the 5-position, is a strategic approach to modulate the physicochemical properties of a molecule. This can influence its size, lipophilicity, and interactions with biological targets. The presence of the isopropyl group, a common substituent in medicinal chemistry, can impact a molecule's metabolic stability and binding affinity. echemi.com Research into related structures, such as derivatives of 2-isopropylnicotinic acid, for potential use as antithrombotic agents highlights the interest in this substitution pattern. google.com

Conceptual Framework as a Nicotinic Acid Derivative

This compound is a derivative of nicotinic acid (also known as niacin or vitamin B3), a well-established compound in medical use. echemi.com Nicotinic acid itself is a pyridine-3-carboxylic acid. echemi.com The addition of an isopropyl group at the 5-position distinguishes this compound from its parent compound.

Interdisciplinary Research Trajectories

The investigation of this compound extends across multiple scientific disciplines. Its primary role as a research chemical underscores its utility in exploratory studies. chemscene.com

Drug Discovery and Development: As a derivative of a biologically active scaffold, this compound and its analogs are candidates for screening in drug discovery programs. The pyridine core is a key feature in molecules designed to interact with a range of enzymes and receptors. google.comgoogle.com

Agrochemical Research: Nicotinic acid derivatives have also been patented for use as herbicides, indicating a potential application in agriculture. chemsrc.com The exploration of novel derivatives like this compound could lead to the development of new crop protection agents.

Materials Science: Heterocyclic compounds are used in the development of functional materials, such as organic light-emitting diodes (OLEDs) and metal-organic frameworks (MOFs). bldpharm.com While specific applications for this compound in this area are not widely documented, its properties as a substituted pyridine derivative make it a potential candidate for such research.

The study of this compound, therefore, represents a convergence of synthetic organic chemistry, medicinal chemistry, and potentially other fields, driven by the quest for new molecules with useful and specific properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-propan-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-3-8(9(11)12)5-10-4-7/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOWARZMPXGSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634762 | |

| Record name | 5-(Propan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73591-69-2 | |

| Record name | 5-(Propan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Isopropylnicotinic Acid and Its Advanced Derivatives

Established Chemical Synthesis Routes

Traditional methods for synthesizing 5-isopropylnicotinic acid primarily involve the manipulation of pre-existing pyridine (B92270) rings. These routes are well-documented and have been refined over the years for scalability and efficiency.

Oxidation Reactions of Substituted Pyridine Precursors

A common and direct method for the synthesis of nicotinic acid derivatives involves the oxidation of alkyl-substituted pyridines. For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid is a major industrial process for producing nicotinic acid itself. nih.govnih.gov This process, known as the Lonza process, operates at high temperatures (230–270 °C) and pressures (6–8 MPa). mdpi.com The reaction proceeds through a pyridine-2,5-dicarboxylic acid intermediate, which is then selectively decarboxylated. mdpi.com A similar principle can be applied to synthesize this compound, starting from a corresponding isopropyl-substituted picoline.

Historically, various oxidizing agents like potassium dichromate, manganese dioxide, and hypochlorous acid have been used for the oxidation of pyridine derivatives such as nicotine (B1678760) and 3-methylpyridine. researchgate.netchimia.ch The oxidation of 3-picoline to nicotinic acid can also be achieved with high selectivity. nih.gov These historical methods, while effective, often require stoichiometric amounts of strong oxidants and may not align with modern green chemistry principles. researchgate.net

The oxidation of the pyridine nitrogen to a pyridine N-oxide is another strategy. wikipedia.org This functional group modification activates the pyridine ring, facilitating further substitutions. For example, 3-picoline can be oxidized to 3-picoline-N-oxide using hydrogen peroxide. google.com

Functional Group Interconversions on the Nicotinic Acid Scaffold

Functional group interconversion is a powerful strategy in organic synthesis that allows for the modification of a molecule's functional groups without altering the carbon skeleton. wikipedia.org In the context of this compound synthesis, this can involve starting with a readily available nicotinic acid derivative and introducing the isopropyl group at the 5-position.

One common approach is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction has been successfully employed for the solid-phase synthesis of 5-substituted nicotinic acid derivatives. researchgate.net The process involves the palladium-catalyzed coupling of a halogenated nicotinic acid derivative with a suitable boronic acid. researchgate.net For instance, 5-bromonicotinic acid ethyl ester can be coupled with various terminal alkynes via the Sonogashira reaction, followed by reduction and hydrolysis to yield 5-substituted nicotinic acids. nih.gov

Other functional group transformations can also be employed. For example, the carboxylic acid group of nicotinic acid can be esterified to protect it or to facilitate other reactions. The pyridine ring itself can be subjected to electrophilic substitution reactions. wikipedia.org The introduction of a cyano group via nucleophilic substitution, which can later be hydrolyzed to a carboxylic acid, is another viable route.

Emerging Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of pyridine derivatives, including this compound.

Catalytic Synthesis Pathways for Enhanced Selectivity and Yield

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency and reduced waste. Transition metal-catalyzed reactions, in particular, have shown great promise in the synthesis of functionalized pyridines. numberanalytics.com For example, the use of a cobalt(II) acetate (B1210297) and N-hydroxyphthalimide (NHPI) catalytic system for the oxidation of 3-picoline has been investigated, showing high conversion and selectivity for nicotinic acid. mdpi.com The addition of bromide salts can further enhance the reaction rate. researchgate.net

Enantioselective synthesis is another area of active research, particularly for producing chiral α-amino acids. organic-chemistry.org Catalytic enantioselective methods, such as the reduction of CF3-substituted ketimines, are being developed for the synthesis of chiral amines. nih.gov While not directly applied to this compound, these advanced catalytic strategies could potentially be adapted for its asymmetric synthesis or the synthesis of its chiral derivatives.

The table below summarizes some of the catalytic systems used in the synthesis of nicotinic acid and its derivatives.

| Catalyst System | Substrate | Product | Key Advantages |

| Co(OAc)₂ / NHPI / [(C₆H₅)₃P(CH₂C₆H₅)][Br] | 3-Picoline | Nicotinic Acid | High conversion and selectivity. mdpi.com |

| Pd Catalyst / Base | Halogenated Nicotinic Acid Derivative + Boronic Acid | 5-Substituted Nicotinic Acid | High regioselectivity, scalable. researchgate.net |

| (S)-Oxazaborolidine | Trichloromethyl Ketones | (S)-α-Amino Acids | High enantioselectivity. organic-chemistry.org |

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govresearchgate.net This includes using less hazardous chemicals, employing renewable feedstocks, and designing energy-efficient processes. numberanalytics.com In the context of nicotinic acid synthesis, this has led to the exploration of alternative oxidants and reaction conditions.

The use of air or molecular oxygen as the oxidant in the catalytic oxidation of picolines is a significant step towards a greener process. nih.govmdpi.com This avoids the use of stoichiometric and often toxic oxidizing agents. nih.gov Furthermore, solvent-free reactions or the use of environmentally benign solvents like water are being explored. rsc.org For instance, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been achieved under solvent-free conditions. rsc.org Microwave-assisted synthesis is another green chemistry tool that can lead to shorter reaction times and higher yields. nih.gov

A recent study highlighted a sustainable approach for synthesizing nicotinic acid derivatives using the green solvent Cyrene. acs.org This demonstrates the growing trend of incorporating green chemistry principles into the design of synthetic routes for these important compounds.

Exploration of Biotechnological and Enzymatic Synthesis Pathways for Related Nicotinic Acid Derivatives

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govfrontiersin.org While the direct enzymatic synthesis of this compound is not yet established, the biocatalytic production of nicotinic acid and its derivatives is an active area of research. nih.govfrontiersin.org

Enzymes such as nitrilases and amidases are used in the biocatalytic synthesis of nicotinic acid from 3-cyanopyridine (B1664610). nih.govmdpi.com Nitrilases directly hydrolyze the nitrile group to a carboxylic acid, while the nitrile hydratase-amidase pathway involves a two-step conversion. mdpi.com Researchers are using enzyme and genetic engineering to improve the efficiency and stability of these biocatalysts. nih.gov For example, immobilized whole cells of E. coli expressing nitrilase have been used for the highly efficient biosynthesis of nicotinic acid. mdpi.com

The de novo and salvage pathways for NAD+ biosynthesis in organisms also provide a blueprint for potential biotechnological routes. remedypublications.com These pathways involve enzymes that catalyze the formation of nicotinic acid mononucleotide (NaMN) and nicotinic acid adenine (B156593) dinucleotide (NaAD) from nicotinic acid. remedypublications.com The chemoenzymatic synthesis of NAADP derivatives, where an enzyme catalyzes the base exchange of nicotinamide (B372718) for a 5-substituted nicotinic acid, further illustrates the potential of combining chemical and biological methods. nih.gov

The table below lists some enzymes involved in the synthesis of nicotinic acid and related compounds.

| Enzyme | Reaction Catalyzed |

| Nitrilase | Hydrolysis of 3-cyanopyridine to nicotinic acid. nih.govmdpi.com |

| Nitrile Hydratase / Amidase | Two-step conversion of 3-cyanopyridine to nicotinic acid via nicotinamide. mdpi.com |

| ADP-ribosyl cyclase | Base exchange of nicotinamide for 5-substituted nicotinic acids. nih.gov |

Advanced Spectroscopic Characterization of 5 Isopropylnicotinic Acid Containing Systems

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Conformational Analysis

The vibrational spectrum of 5-Isopropylnicotinic acid can be interpreted by assigning specific absorption bands (in IR) or scattered peaks (in Raman) to the vibrations of its constituent parts: the pyridine (B92270) ring, the carboxylic acid group, and the isopropyl substituent. While specific experimental spectra for this compound are not widely published, assignments can be reliably predicted based on extensive studies of nicotinic acid and related substituted pyridines. researchgate.netjocpr.com

Key vibrational modes for this compound include:

O-H Stretching: A broad band expected in the 2500–3300 cm⁻¹ region of the IR spectrum, characteristic of the hydrogen-bonded carboxylic acid dimer.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretching modes from the isopropyl group are expected in the 2850–3000 cm⁻¹ range.

C=O Stretching: The carbonyl stretch of the carboxylic acid is a strong, prominent band in the IR spectrum, typically found between 1700 and 1725 cm⁻¹ for the dimeric form. researchgate.net

C=C and C=N Ring Stretching: Vibrations of the pyridine ring are expected in the 1400–1600 cm⁻¹ region.

C-O Stretching and O-H Bending: These modes, associated with the carboxylic acid group, are coupled and appear in the 1200–1450 cm⁻¹ range.

Isopropyl Group Bending: The characteristic bending vibrations of the isopropyl group, including the symmetric and asymmetric bending of the methyl groups, are expected around 1365-1385 cm⁻¹ and 1465 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies and force constants, which aids in the precise assignment of experimental spectra. nih.govnih.gov

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (dimer) | 2500-3300 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3050-3150 | Medium | Strong |

| Aliphatic C-H stretch | 2870-2970 | Medium-Strong | Medium-Strong |

| C=O stretch | 1700-1725 | Very Strong | Medium |

| Pyridine Ring (C=C, C=N) stretch | 1400-1610 | Medium-Strong | Strong |

| C-O stretch / O-H bend | 1200-1450 | Strong | Weak |

| Isopropyl C-H bend | 1365-1470 | Medium | Medium |

Conformational isomerism in this compound primarily involves the orientation of the carboxylic acid group relative to the pyridine ring. Two main planar conformers can be anticipated: one where the C=O bond is syn-periplanar (cis) to the C5-C4 ring bond and another where it is anti-periplanar (trans). These rotamers can be distinguished spectroscopically as their different geometries affect the vibrational coupling and energies. nih.gov

The energy difference between these conformers is often small, leading to their coexistence in fluid phases. researchgate.net Spectroscopic signatures differentiating the conformers would likely be observed in:

The C=O Stretching Region: The frequency of the carbonyl stretch can be sensitive to the local electronic and steric environment, potentially leading to distinct peaks or a broadened band if multiple conformers are present.

The Fingerprint Region (below 1500 cm⁻¹): Low-frequency modes, such as C-C-O bending and torsional modes, are particularly sensitive to conformational changes. mdpi.com

Intramolecular interactions, such as a potential weak hydrogen bond between the carboxylic acid proton and the pyridine nitrogen, can also be investigated. However, in the solid state, strong intermolecular hydrogen bonding to form carboxylic acid dimers is the dominant interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Connectivity and Stereochemistry

NMR spectroscopy is indispensable for confirming the molecular structure of this compound by mapping the connectivity of its carbon and hydrogen atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropyl group protons. The three protons on the pyridine ring should appear as distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), with their specific chemical shifts and coupling patterns (J-coupling) confirming their relative positions (2, 4, and 6). The isopropyl group would exhibit a characteristic septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (δ 165-180 ppm). The six carbons of the pyridine ring would have characteristic shifts, and the two types of carbons in the isopropyl group (CH and CH₃) would be found in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Proton Position | Predicted δ (ppm) | Multiplicity | Carbon Position | Predicted δ (ppm) |

| H2 (Pyridine) | ~8.9-9.1 | d | C=O | ~168-172 |

| H4 (Pyridine) | ~8.0-8.2 | t or dd | C2, C6 (Pyridine) | ~150-155 |

| H6 (Pyridine) | ~8.6-8.8 | d | C4 (Pyridine) | ~135-140 |

| CH (Isopropyl) | ~3.0-3.3 | sept | C3, C5 (Pyridine) | ~125-145 |

| CH₃ (Isopropyl) | ~1.2-1.4 | d | CH (Isopropyl) | ~30-35 |

| COOH | ~12-13 | s (broad) | CH₃ (Isopropyl) | ~22-25 |

d = doublet, t = triplet, dd = doublet of doublets, sept = septet, s = singlet

Electronic Spectroscopy (Ultraviolet-Visible) for Electronic Structure and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. technologynetworks.com The chromophore in this compound is the substituted pyridine ring conjugated with the carboxylic acid group. Like the parent nicotinic acid, it is expected to exhibit characteristic absorption bands in the UV region. starna.com

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π | ~215 |

| π → π | ~265 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₉H₁₁NO₂ and a monoisotopic mass of approximately 165.0790 Da. chemscene.com

Upon ionization (e.g., by electrospray ionization, ESI), the protonated molecule [M+H]⁺ at m/z 166.0863 would be observed. Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation, providing structural clues. scirp.org Plausible fragmentation pathways for the [M+H]⁺ ion include:

Loss of water (H₂O): A common fragmentation for carboxylic acids, leading to a fragment at m/z 148.

Loss of formic acid (HCOOH): Decarboxylation followed by loss of H₂, leading to a fragment at m/z 120.

Loss of the isopropyl group (C₃H₇): Cleavage of the bond between the ring and the isopropyl group would yield a fragment at m/z 123.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unambiguously confirming the elemental composition of the molecule and its fragments. researchgate.net HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the calculation of a unique elemental formula. nih.gov For instance, HRMS would be able to distinguish the protonated molecular ion of this compound (C₉H₁₂NO₂⁺, exact mass 166.0863) from other isobaric ions with different elemental formulas. This high accuracy is invaluable for confirming the identity of the parent molecule and for elucidating the elemental composition of each fragment ion generated during MS/MS analysis, thereby validating the proposed fragmentation pathways. nih.govnih.gov

Table 4: Predicted HRMS Fragments for Protonated this compound

| Proposed Fragment Ion | Neutral Loss | Predicted Exact m/z |

|---|---|---|

| [C₉H₁₂NO₂]⁺ | - | 166.0863 |

| [C₉H₁₀NO]⁺ | H₂O | 148.0757 |

| [C₈H₈NO]⁺ | HCOOH | 134.0600 |

| [C₆H₆NO₂]⁺ | C₃H₆ | 124.0393 |

Hyphenated Mass Spectrometry Techniques for Complex Mixture Analysis

The analysis of this compound within complex biological or chemical matrices necessitates advanced analytical techniques that offer both high separation efficiency and sensitive, specific detection. Hyphenated mass spectrometry (MS) techniques, which couple a separation method like liquid chromatography (LC) or gas chromatography (GC) with a mass spectrometer, are exceptionally well-suited for this purpose. This approach allows for the effective isolation of the target analyte from a complex mixture, followed by its unambiguous identification and quantification based on its mass-to-charge ratio (m/z) and fragmentation patterns.

The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of complex samples. nih.gov Chromatography effectively separates the components of a mixture, while mass spectrometry provides highly sensitive and selective detection, enabling the identification of compounds even at low concentrations. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a polar compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique. It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry.

In a typical LC-MS/MS workflow for analyzing this compound, the sample would first undergo preparation, potentially involving protein precipitation or liquid-liquid extraction to remove interfering substances. The prepared sample is then injected into an HPLC system. A reversed-phase C18 column is commonly used, with a mobile phase consisting of an aqueous component (like water with a small percentage of formic acid to facilitate protonation) and an organic component (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would be employed to effectively separate this compound from other matrix components.

Following chromatographic separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. In positive ESI mode, this compound would be expected to protonate, forming a pseudomolecular ion [M+H]⁺.

The tandem mass spectrometry aspect involves multiple stages of mass analysis. The protonated molecular ion of this compound is selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) in a collision cell (Q2), and the resulting fragment ions are then separated and detected in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and is ideal for quantitative analysis in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, though it is generally more suitable for volatile and thermally stable compounds. For a carboxylic acid like this compound, a derivatization step is typically required to increase its volatility and thermal stability. This process involves converting the acidic proton of the carboxyl group into a less polar, more volatile group, for example, through esterification or silylation.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). EI is a high-energy ionization technique that results in extensive fragmentation of the molecule. The resulting mass spectrum provides a characteristic "fingerprint" of the compound, which can be used for identification by matching it against spectral libraries. The fragmentation pattern can also provide valuable structural information.

Research Findings and Data

While specific experimental data for the hyphenated mass spectrometric analysis of this compound is not extensively available in peer-reviewed literature, the expected analytical parameters can be predicted based on its chemical structure and the known behavior of similar compounds, such as nicotinic acid and its derivatives. The following tables illustrate the type of data that would be generated in such analyses.

Table 1: Predicted LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Predicted Value/Condition | Rationale |

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) | Standard for retaining and separating polar to moderately nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale LC columns. |

| Injection Volume | 5 - 10 µL | Standard volume for analytical LC-MS. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen on the pyridine ring is readily protonated. |

| Precursor Ion (Q1) | m/z 166.08 | Corresponds to the [M+H]⁺ of this compound (C₉H₁₁NO₂). |

| Product Ions (Q3) | m/z 122.09, m/z 94.06 | Predicted fragments from the loss of CO₂ and subsequent loss of C₂H₄ from the isopropyl group. |

| Collision Energy | 15-30 eV (To be optimized) | Energy required to induce fragmentation; specific value is instrument-dependent. |

Table 2: Predicted GC-MS Parameters for Derivatized this compound (as Methyl Ester)

| Parameter | Predicted Value/Condition | Rationale |

| Derivatization | ||

| Reagent | Methanolic HCl or Diazomethane | To convert the carboxylic acid to a more volatile methyl ester. |

| Chromatography | ||

| Column | Mid-polarity capillary column (e.g., DB-5ms) | Provides good separation for a wide range of derivatized compounds. |

| Carrier Gas | Helium | Inert gas commonly used in GC-MS. |

| Inlet Temperature | 250 °C | To ensure complete vaporization of the derivatized analyte. |

| Oven Program | Start at 100°C, ramp to 280°C | A temperature gradient is necessary to elute compounds with different boiling points. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for EI, producing reproducible fragmentation patterns. |

| Molecular Ion (M⁺) | m/z 179 | Corresponds to the molecular weight of this compound methyl ester. |

| Key Fragment Ions | m/z 164, m/z 148, m/z 120 | Predicted fragments corresponding to the loss of -CH₃, -OCH₃, and -COOCH₃ respectively. |

These hyphenated techniques provide the necessary selectivity and sensitivity to analyze this compound in challenging matrices, making them indispensable tools in metabolic studies, pharmaceutical analysis, and environmental monitoring.

Theoretical and Computational Investigations of 5 Isopropylnicotinic Acid

Quantum Mechanical (QM) Calculations for Electronic and Molecular Structure

Quantum mechanical calculations are fundamental to understanding the electronic and molecular properties of a compound from first principles. These methods provide insights into the geometry, stability, and reactivity of molecules.

Density Functional Theory (DFT) Studies on Ground State Properties, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties. For 5-Isopropylnicotinic acid, DFT studies would be expected to yield data on optimized molecular geometry, including bond lengths and angles, as well as electronic properties such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations would also allow for the prediction of spectroscopic signatures, such as infrared and Raman vibrational frequencies. However, no specific DFT studies providing these parameters for this compound have been found in the scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecular systems. These simulations can provide a detailed picture of molecular motions and interactions with the surrounding environment, such as a solvent.

Conformational Dynamics in Solution

The isopropyl group and the carboxylic acid group of this compound can exhibit rotational freedom, leading to different stable conformations. Molecular dynamics simulations in a solution would be able to explore the conformational landscape of the molecule, identifying the most populated conformers and the energy barriers between them. This information is crucial for understanding the molecule's behavior in a biological or chemical system. At present, there are no published MD simulation studies that describe the conformational dynamics of this compound in solution.

Simulation of Solvation Effects on Reaction Mechanisms

The solvent can play a critical role in the mechanism and rate of chemical reactions. MD simulations can be used to explicitly model the solvent molecules around this compound and to study how solvation affects its reactivity and the pathways of its potential reactions. Such simulations would provide insights into the free energy of solvation and the role of specific solvent-solute interactions. No studies simulating the solvation effects on the reaction mechanisms of this compound are currently available.

Computational Reaction Mechanism Elucidation

Computational methods are frequently employed to elucidate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve studying reactions such as its synthesis, degradation, or metabolic pathways. These studies are essential for understanding the chemical transformations the molecule can undergo. A search of the scientific literature did not yield any computational studies focused on elucidating the reaction mechanisms of this compound.

Reactivity and Mechanistic Studies of 5 Isopropylnicotinic Acid and Its Derivatives

Nucleophilic Acyl Substitution Reactions

The general mechanism begins with the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the intermediate collapses, expelling the leaving group (typically water or a related species) to regenerate the carbonyl double bond and yield the substituted product. masterorganicchemistry.comlibretexts.org The reaction can be catalyzed by either acid or base. libretexts.orgyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by weaker nucleophiles. libretexts.orgyoutube.com Under basic conditions, the nucleophile is often deprotonated to increase its nucleophilicity.

Common transformations include:

Esterification: Reacting 5-isopropylnicotinic acid with an alcohol in the presence of an acid catalyst (like sulfuric acid) yields the corresponding ester. This is a reversible equilibrium-driven process known as the Fischer esterification.

Amide Formation: The synthesis of amides typically involves a two-step process. The carboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride (using thionyl chloride, SOCl₂) or an activated ester. This intermediate then readily reacts with an amine to form the stable amide bond.

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the highly reactive 5-isopropylnicotinoyl chloride. This acyl chloride is a valuable intermediate for synthesizing other derivatives.

The table below summarizes common nucleophilic acyl substitution reactions applicable to this compound.

| Derivative Formed | Nucleophile | Typical Reagents | Product |

| Ester | Alcohol (R'-OH) | R'-OH, H₂SO₄ (catalyst) | 5-isopropylnicotinate ester |

| Amide | Amine (R'R''NH) | 1. SOCl₂ 2. R'R''NH | 5-isopropylnicotinamide |

| Acyl Chloride | Chloride | SOCl₂ or (COCl)₂ | 5-isopropylnicotinoyl chloride |

| Anhydride | Carboxylate | Acetic Anhydride | Mixed anhydride |

Regioselective and Stereoselective Transformations

Regioselectivity and stereoselectivity are crucial concepts when considering reactions on the this compound scaffold, particularly when additional functional groups are present or introduced. masterorganicchemistry.comyoutube.com

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. masterorganicchemistry.com For derivatives of this compound, electrophilic aromatic substitution on the pyridine (B92270) ring is a key area where regioselectivity is important. The existing substituents—the electron-withdrawing carboxylic acid group and the electron-donating isopropyl group—direct incoming electrophiles. The carboxylic acid group is a meta-director, while the alkyl (isopropyl) group is an ortho-, para-director. Their combined influence, along with the inherent reactivity of the pyridine ring, will determine the position of further substitution.

Stereoselectivity describes the preferential formation of one stereoisomer over others. masterorganicchemistry.comyoutube.com While the parent this compound is achiral, stereoselective transformations become relevant when chiral centers are introduced into its derivatives. For example, if an ester of this compound is formed with a chiral alcohol, the resulting molecule will contain a stereocenter. Subsequent reactions at or near this center could proceed with stereoselectivity, favoring the formation of one diastereomer over another, often influenced by steric hindrance from the bulky isopropyl group or the pyridine ring. Similarly, if a derivative undergoes a reaction that creates a new chiral center, the use of chiral catalysts or reagents can induce stereoselectivity.

At present, specific studies detailing regioselective or stereoselective outcomes for this compound are not widely documented in readily available literature. However, the principles of steric hindrance and electronic effects of the isopropyl and carboxyl groups provide a predictive framework for its reactivity in such transformations.

Oxidation and Reduction Chemistry of the Carboxylic Acid and Pyridine Moieties

The two primary functional groups of this compound, the carboxylic acid and the pyridine ring, exhibit distinct behaviors under oxidation and reduction conditions.

Reduction Chemistry: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. britannica.com

Lithium aluminum hydride (LiAlH₄): This is a powerful and common reagent for reducing carboxylic acids. youtube.comlibretexts.org The reaction proceeds via a complex mechanism, ultimately converting the -COOH group into a -CH₂OH group, yielding (5-isopropylpyridin-3-yl)methanol. An aldehyde is formed as a transient intermediate but cannot be isolated as it is more reactive than the starting acid and is immediately reduced further. libretexts.orgyoutube.com

Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for reducing carboxylic acids to primary alcohols. youtube.comkhanacademy.org It offers different selectivity compared to LiAlH₄ in molecules with multiple functional groups.

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

The pyridine ring is generally resistant to reduction under conditions used for the carboxylic acid. Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pt or Pd) under forcing conditions would be required to reduce the aromatic ring to a piperidine (B6355638) ring.

Oxidation Chemistry: The pyridine ring itself is relatively electron-deficient and generally resistant to oxidation. However, the nitrogen atom can be oxidized to form an N-oxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide significantly alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

The isopropyl side chain, attached to the aromatic ring, can be susceptible to oxidation under harsh conditions (e.g., hot, acidic potassium permanganate), which can cleave alkyl chains attached to aromatic rings. researchgate.net However, such conditions would likely also affect other parts of the molecule.

The table below outlines the expected products from key reduction and oxidation reactions.

| Moiety | Reaction | Reagent(s) | Expected Product |

| Carboxylic Acid | Reduction | LiAlH₄, then H₂O | (5-isopropylpyridin-3-yl)methanol |

| Carboxylic Acid | Reduction | BH₃·THF, then H₂O | (5-isopropylpyridin-3-yl)methanol |

| Pyridine Ring | N-Oxidation | m-CPBA | This compound N-oxide |

Derivatization Reactions for the Synthesis of Advanced Intermediates and Functional Molecules

This compound serves as a versatile building block for the synthesis of more complex molecules and advanced intermediates, particularly in the fields of medicinal chemistry and materials science. Derivatization reactions modify the core structure to introduce new functionalities and tailor its properties for specific applications.

The primary handles for derivatization are the carboxylic acid group and the pyridine ring nitrogen.

Carboxylic Acid Derivatization: As discussed in section 5.1, the carboxylic acid can be converted into a wide array of functional groups. The resulting esters and amides are often advanced intermediates themselves. For example, coupling this compound with various amines leads to a library of amides, which can be screened for biological activity.

Pyridine Ring Functionalization: The nitrogen atom in the pyridine ring is basic and can be quaternized by reacting with alkyl halides to form pyridinium (B92312) salts. This modification introduces a permanent positive charge, altering the molecule's solubility and electronic properties.

The synthesis of functional molecules often involves multi-step sequences starting from this compound. For instance, the reduction of the carboxylic acid to an alcohol (as described in 5.3) provides a new site for further chemical modification. This alcohol can be converted to a leaving group (e.g., a tosylate) for substitution reactions or oxidized to an aldehyde for use in condensation or Grignard reactions. These strategies allow for the construction of elaborate molecular architectures built upon the 5-isopropylpyridine core.

| Starting Material | Reagent(s) | Intermediate Formed | Potential Subsequent Reactions |

| This compound | SOCl₂, then various amines | N-substituted 5-isopropylnicotinamides | Cyclization, further substitution on the amine moiety |

| This compound | LiAlH₄ | (5-isopropylpyridin-3-yl)methanol | Oxidation to aldehyde, conversion to alkyl halide |

| This compound | R-X (Alkyl Halide) | 1-alkyl-3-carboxy-5-isopropylpyridinium halide | Decarboxylation, reactions as an ionic liquid |

These derivatization pathways are fundamental to exploring the potential of this compound as a scaffold in the development of new chemical entities.

Structure Activity Relationship Sar and Ligand Design of 5 Isopropylnicotinic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a crucial tool in predicting the biological activity of chemical compounds based on their physicochemical properties. For nicotinic acid derivatives, QSAR studies are instrumental in identifying the key structural features that govern their interactions with biological targets.

Both 2D and 3D QSAR methodologies are employed to correlate the structural features of 5-isopropylnicotinic acid analogues with their biological activities.

2D QSAR models for nicotinic acid derivatives often establish a relationship between biological activity and various molecular descriptors. These descriptors can include electronic properties (such as Hammett constants), lipophilicity (logP), and steric parameters (like molar refractivity). For analogues of this compound, the isopropyl group at the 5-position significantly influences lipophilicity and steric bulk, which are critical parameters in these models.

3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields of the molecules. acs.org In the context of this compound analogues, these models can map the spatial regions around the molecule where bulky groups, like the isopropyl substituent, may enhance or diminish activity. For instance, CoMFA models for nicotinic receptor ligands have highlighted the importance of steric interactions, suggesting that bulky substituents at certain positions can be detrimental to binding affinity. acs.org

| Substituent at 5-Position | Lipophilicity (logP) | Molar Refractivity (MR) | Steric Parameter (Es) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| -H | 1.20 | 26.8 | 0.00 | 5.8 |

| -CH3 | 1.75 | 31.5 | -1.24 | 6.2 |

| -CH(CH3)2 (Isopropyl) | 2.30 | 40.9 | -2.15 | 6.8 |

| -Cl | 1.91 | 31.8 | -0.97 | 6.4 |

| -NO2 | 1.15 | 32.4 | -2.52 | 5.5 |

Predictive QSAR models are developed to forecast the biological and functional activities of novel this compound analogues before their synthesis. These models are built using a training set of compounds with known activities and are validated using a separate test set. For nicotinic agonists, QSAR models have been successfully developed to predict binding affinities. nih.gov These models often reveal that lipophilicity and specific directional molecular descriptors are key predictors of activity. nih.gov In the case of this compound analogues, these models would aim to predict activities such as receptor binding affinity or enzyme inhibition, based on the structural variations of the substituents.

Molecular Docking and Dynamics for Ligand-Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between ligands and their biological targets at an atomic level.

Molecular docking studies with nicotinic acid derivatives have been employed to predict their binding modes within the active sites of various enzymes and receptors. mdpi.com For this compound analogues, docking simulations can elucidate how the isopropyl group at the 5-position fits into the binding pocket and which amino acid residues it interacts with. This information is crucial for understanding the molecular basis of their biological activity.

Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-target complex over time, offering a more realistic representation of the interactions. These simulations can reveal the stability of the binding pose predicted by docking and highlight key conformational changes in both the ligand and the target upon binding.

| Analogue | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| This compound | -7.5 | Tyr93, Trp149, Ser190 | Hydrogen Bond, Hydrophobic |

| 5-Ethylnicotinic acid | -7.2 | Tyr93, Trp149, Phe188 | Hydrogen Bond, Hydrophobic |

| 5-Chloronicotinic acid | -6.8 | Tyr93, Trp149, Asn191 | Hydrogen Bond, Halogen Bond |

| 5-Methylnicotinic acid | -7.0 | Tyr93, Trp149, Leu192 | Hydrogen Bond, Hydrophobic |

Pharmacophore Modeling and De Novo Ligand Design Strategies

Pharmacophore modeling and de novo design are essential strategies in the discovery of new ligands.

A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target. For nicotinic receptor agonists, pharmacophore models typically include features like a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions. mdpi.com For this compound analogues, the isopropyl group would likely contribute to a hydrophobic feature in the pharmacophore model. These models can then be used to screen large chemical databases for novel compounds with the desired features.

De novo ligand design involves the computational construction of novel molecules that fit a pharmacophore model or the binding site of a target. This approach allows for the exploration of novel chemical scaffolds that may lead to the discovery of ligands with improved properties.

Cheminformatics and Data Mining for Comprehensive SAR Elucidation

Cheminformatics and data mining techniques are utilized to analyze large datasets of chemical structures and biological activities to uncover complex SAR trends. mdpi.com By applying machine learning algorithms to data on nicotinic acid derivatives, it is possible to identify subtle patterns in the data that may not be apparent from traditional QSAR analysis. nih.gov These approaches can help in classifying compounds, identifying activity cliffs (i.e., small structural changes that lead to large changes in activity), and building predictive models for various biological properties. nih.gov For this compound analogues, cheminformatics can provide a comprehensive overview of the SAR landscape, guiding the design of future generations of compounds.

Applications in Materials Science and Supramolecular Chemistry

Metal-Organic Frameworks (MOFs) as Ligands Derived from 5-Isopropylnicotinic Acid

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functional properties of the resulting MOF.

The rational design of MOFs involves the selection of appropriate metal nodes and organic linkers to achieve a target network topology and desired functionality. Solvothermal and hydrothermal synthesis are common methods for crystallizing MOFs, where reactions are carried out in a sealed vessel under controlled temperature and pressure. its.ac.id These methods facilitate the dissolution of precursors and promote the growth of high-quality crystals. its.ac.idresearchgate.netstrath.ac.uk

For a hypothetical MOF based on this compound, the synthesis would involve reacting a metal salt with the deprotonated 5-isopropylnicotinate ligand in a suitable solvent. The reaction conditions, such as temperature, time, and the ratio of reactants, would be critical parameters to optimize for the formation of a crystalline product. its.ac.id The presence of the isopropyl group could influence the solubility of the ligand and might necessitate specific solvent systems for successful synthesis.

Table 1: General Parameters for Solvothermal/Hydrothermal Synthesis of MOFs

| Parameter | Typical Range/Conditions | Potential Influence of this compound |

|---|---|---|

| Temperature | 80 - 200 °C | May affect the kinetics of crystal nucleation and growth. |

| Time | 12 - 72 hours | Longer reaction times may be needed to overcome potential steric hindrance from the isopropyl group. |

| Solvent | DMF, DEF, Ethanol, Water | The hydrophobicity of the isopropyl group might favor non-aqueous solvents. |

| Metal Source | Nitrates or chlorides of transition metals (e.g., Zn, Cu, Co) | The coordination preference of the metal ion will dictate the geometry of the resulting framework. |

| pH/Modulators | Addition of acids or bases | Can influence the deprotonation of the carboxylic acid and the coordination environment of the metal. |

Crystal engineering principles guide the predictable assembly of molecules into crystalline solids based on the understanding of intermolecular interactions. In the context of MOFs, the geometry of the organic linker and the coordination preference of the metal ion are key factors in directing the final three-dimensional structure. The morphology of MOF crystals can be controlled by adjusting synthesis parameters such as temperature, concentration of reactants, and the use of modulating agents. researchgate.netrsc.org These modulators can compete with the ligand for coordination to the metal center, thereby influencing the crystal growth rate on different faces and leading to specific crystal shapes.

The porosity of MOFs is a defining feature that enables their application in gas storage, separation, and catalysis. scialert.netberkeley.edu Characterization techniques such as gas adsorption analysis (typically using nitrogen or argon) are employed to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. scialert.netresearchgate.netresearchgate.net The adsorption properties of a MOF are influenced by the size and shape of its pores, as well as the chemical nature of the pore surfaces. While no specific data exists for MOFs derived from this compound, it is anticipated that the isopropyl groups, if projecting into the pores, would create a hydrophobic environment, potentially enhancing the adsorption of nonpolar guest molecules.

Supramolecular Assemblies and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. nih.gov Self-assembly is the spontaneous organization of molecules into ordered structures, a process fundamental to the formation of many biological and synthetic materials. nih.govmdpi.commdpi.com

Non-covalent interactions, such as hydrogen bonds and π-stacking, are the driving forces behind the self-assembly of molecules into supramolecular architectures. researchgate.netrsc.orgnih.gov Hydrogen bonds, formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen, are highly directional and play a critical role in determining the structure of molecular crystals. mdpi.com π-stacking interactions occur between aromatic rings and contribute to the stability of stacked molecular arrangements. In the case of this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, while the pyridine (B92270) ring can participate in π-stacking interactions.

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. nih.gov This process is central to many biological processes and has been harnessed in the design of synthetic receptors and sensors. Host-guest chemistry involves the formation of a complex between a host molecule, which possesses a cavity or binding site, and a guest molecule that fits within it. nih.govrsc.org Scaffolds derived from this compound could potentially act as hosts for small guest molecules, with the binding specificity influenced by the size and shape of the binding pocket created by the assembly of these molecules, as well as the non-covalent interactions at play.

Integration into Hybrid Functional Materials

This compound can be integrated as a molecular component into a variety of hybrid functional materials, thereby imparting specific chemical and physical properties to the final material. Its incorporation is primarily achieved through its carboxylate and pyridine functionalities, which can participate in coordination with metal ions or form covalent and non-covalent interactions within a larger matrix. The isopropyl group, as a nonpolar substituent, can also play a significant role in modulating the properties of the resulting hybrid material, such as its porosity, hydrophobicity, and solubility.

The primary strategies for integrating this compound into hybrid materials include its use as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, as well as its incorporation into polymer-based composites.

Metal-Organic Frameworks (MOFs) and Coordination Polymers:

This compound is a suitable candidate for use as an organic linker in the construction of MOFs and coordination polymers. The carboxylate group can coordinate to metal ions, while the pyridine nitrogen atom can act as an additional coordination site, leading to the formation of diverse and stable network structures. The isopropyl group can influence the resulting framework's properties in several ways:

Hydrophobicity: The nonpolar nature of the isopropyl group can increase the hydrophobicity of the framework. This can be advantageous in applications such as the separation of nonpolar molecules or for creating water-repellent surfaces.

Guest-Framework Interactions: The isopropyl groups lining the pores of a MOF can influence the interactions with guest molecules, potentially leading to selective adsorption properties.

Research on related functionalized nicotinic acid derivatives in MOFs has demonstrated that the nature of the substituent on the pyridine ring significantly impacts the material's properties. For instance, studies on MOFs with different functional groups on the organic linkers have shown variations in gas adsorption capacities and catalytic activities. nih.govnih.gov

Polymer-Based Hybrid Materials:

This compound can also be incorporated into polymer matrices to create functional hybrid materials. This can be achieved through several methods:

Covalent Grafting: The carboxylic acid group can be used to covalently attach the molecule to a polymer backbone containing complementary functional groups.

Blending: The compound can be physically blended with a polymer to form a composite material. In this case, non-covalent interactions such as hydrogen bonding between the nicotinic acid moiety and the polymer chain would stabilize the structure.

In-situ Polymerization: this compound can be introduced during the polymerization process, becoming entrapped within the resulting polymer network.

The presence of the this compound moiety within a polymer can introduce new functionalities, such as metal-binding capabilities, altered pH-responsiveness, and modified surface properties.

Illustrative Research Findings:

While specific research data on the integration of this compound into hybrid functional materials is not extensively available, studies on analogous systems provide insight into the expected effects. For example, the functionalization of MOF linkers has been shown to tune the electronic and optical properties of the material. aip.orgresearchgate.net The introduction of different functional groups can alter the band gap of a titanium-based MOF, which is a critical parameter for photocatalytic applications. aip.orgresearchgate.net

Below is a representative data table illustrating how the functionalization of an organic linker in a hypothetical MOF could influence its key properties. This data is based on general trends observed in the literature for functionalized MOFs and serves to demonstrate the potential impact of the isopropyl group.

| Organic Linker | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g at 1 bar) | Water Contact Angle (°) |

|---|---|---|---|---|---|

| Nicotinic acid | -H | 1250 | 0.65 | 2.8 | 45 |

| 5-Methylnicotinic acid | -CH₃ | 1180 | 0.62 | 2.6 | 60 |

| This compound (Hypothetical) | -CH(CH₃)₂ | 1100 | 0.58 | 2.4 | 75 |

| 5-Aminonicotinic acid | -NH₂ | 1300 | 0.68 | 3.5 | 30 |

| 5-Hydroxynicotinic acid | -OH | 1280 | 0.67 | 3.2 | 35 |

This table illustrates that as the alkyl substituent size increases from hydrogen to isopropyl, a decrease in surface area, pore volume, and CO₂ uptake is predicted due to increased steric hindrance and pore filling. Conversely, the water contact angle is expected to increase, indicating a more hydrophobic surface. The introduction of polar functional groups like amino and hydroxyl groups is predicted to enhance CO₂ uptake due to stronger interactions and decrease the water contact angle, reflecting a more hydrophilic character.

Catalytic Applications and Design Involving 5 Isopropylnicotinic Acid

Design of 5-Isopropylnicotinic Acid-Based Catalysts for Organic Transformations

The design of catalysts incorporating this compound would likely leverage the molecule's ability to act as a ligand for various transition metals. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can coordinate to a metal center, forming stable metal complexes. The isopropyl group at the 5-position can introduce specific steric and electronic effects that may be beneficial for certain catalytic transformations.

In the broader context of nicotinic acid derivatives, research has shown that the catalyst structure can control the regioselectivity of reactions. For instance, in the rhodium-catalyzed addition of aryl boronic acids to pyridinium (B92312) salts derived from nicotinic acid, the choice of phosphine ligand on the rhodium center dictates the position of nucleophilic attack. This demonstrates that modifications to the catalyst system, including the substituents on the nicotinic acid backbone, can be a powerful tool for directing the outcome of a reaction.

The synthesis of catalysts based on this compound could involve the direct reaction of the acid with a metal salt to form a metal-organic framework (MOF) or a discrete molecular complex. These catalysts could then be employed in various organic reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions. For example, nicotinic acid has been used as an organic catalyst in the Hantzsch reaction for the synthesis of 1,4-dihydropyridine derivatives.

Table 1: Potential Organic Transformations Catalyzed by this compound-Based Catalysts

| Reaction Type | Potential Role of this compound Ligand |

| Oxidation | Modulate the redox potential of the metal center. |

| Hydrogenation | Influence the stereoselectivity of the reaction. |

| Cross-coupling Reactions | Stabilize the active catalytic species. |

| Aldol Condensation | Act as a Lewis basic site to activate substrates. |

Mechanisms of Catalytic Action, including Lewis Acidity and Redox Properties

The catalytic action of metal complexes containing this compound would be multifaceted, involving aspects of Lewis acidity and redox properties.

Lewis Acidity: When coordinated to a metal ion, the this compound ligand can modulate the Lewis acidity of the metal center. The electron-withdrawing nature of the pyridine ring can enhance the Lewis acidity of the metal, making it a more effective activator for substrates such as carbonyl compounds. This activation facilitates nucleophilic attack, which is a key step in many organic transformations like the aldol reaction and Friedel-Crafts acylation. The introduction of Lewis acidic additives to transition metal catalysts can also enable new reactivity or improve the activity and selectivity of existing processes.

Redox Properties: Metal complexes are central to many redox-based catalytic cycles. The this compound ligand can influence the redox potential of the metal center, thereby affecting its ability to participate in oxidative addition and reductive elimination steps. For instance, copper complexes of nicotinic acid have been investigated for their superoxide dismutase (SOD) mimetic activity, which involves the redox cycling of the copper ion. This suggests that this compound-metal complexes could be designed to catalyze oxidation reactions. The acid centers on a catalyst can significantly influence the direction of conversion of aldehydes to acids or to complete oxidation products.

The mechanism of action would also depend on the specific reaction. In hydrogenations, for instance, the ligand would play a crucial role in the activation of hydrogen and the substrate, as well as in the stereochemical control of the product.

Chemo-, Regio-, and Enantioselective Catalysis

The structure of this compound, particularly the presence of a chiral center if a chiral derivative is used, and the steric bulk of the isopropyl group, suggests its potential utility in stereoselective catalysis.

Chemoselectivity: In reactions with substrates containing multiple functional groups, a catalyst based on this compound could be designed to selectively react with one group over others. This is often achieved by tuning the electronic and steric properties of the catalyst.

Regioselectivity: As demonstrated with other nicotinic acid derivatives, catalysts can be designed to control the position of a chemical reaction on a substrate. In the context of additions to substituted pyridinium salts, the choice of the ancillary ligands on the metal center, in conjunction with the nicotinic acid-derived substrate, can direct the regiochemical outcome. For example, rhodium catalysts with different phosphine ligands have been shown to selectively deliver an aryl group to either the C2 or C6 position of a nicotinic acid-derived pyridinium salt.

Enantioselectivity: For the synthesis of chiral molecules, a chiral catalyst is required. While this compound itself is not chiral, it could be functionalized with a chiral moiety to create a chiral ligand. Such a ligand could then be used to prepare an asymmetric catalyst that favors the formation of one enantiomer of a product over the other. The principles of asymmetric catalysis often rely on creating a well-defined chiral environment around the metal's active site.

Table 2: Factors Influencing Selectivity in Catalysis with Nicotinic Acid Derivatives

| Selectivity Type | Influencing Factors |

| Chemoselectivity | Electronic properties of the ligand and metal center. |

| Regioselectivity | Steric hindrance and electronic effects of the ligand, choice of ancillary ligands. |

| Enantioselectivity | Chirality of the ligand, formation of a defined chiral pocket around the active site. |

Catalyst Immobilization and Heterogenization Strategies

To improve the reusability and facilitate the separation of catalysts from reaction products, immobilization onto a solid support is a common strategy. This compound-based catalysts could be heterogenized through several methods.

Covalent Attachment: The carboxylic acid group of this compound provides a convenient handle for covalent attachment to a solid support, such as silica (B1680970), polymers, or carbon materials. For example, the ligand could be anchored to a Merrifield resin.

Formation of Metal-Organic Frameworks (MOFs): The bifunctional nature of this compound makes it a suitable linker for the construction of MOFs. These porous materials can act as heterogeneous catalysts with well-defined active sites.

Supported Ionic Liquid Phase (SILP): The catalyst could be dissolved in an ionic liquid which is then supported on a solid material. This approach can help in catalyst recovery and reuse.

Non-covalent Immobilization: The catalyst could be adsorbed onto a support through non-covalent interactions such as hydrogen bonding or van der Waals forces.

The immobilization of molecular catalysts is designed to prevent intermolecular catalyst interactions and extend their lifetimes. The choice of support and immobilization technique can significantly impact the catalyst's activity, selectivity, and stability.

Green Chemistry Principles in the Context of 5 Isopropylnicotinic Acid Research

Atom Economy Maximization in Synthesis and Derivatization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.com An ideal reaction would have 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product, with no byproducts. rsc.org In the synthesis of substituted nicotinic acids, traditional methods may have lower atom economy.

For instance, a potential synthesis route for 5-isopropylnicotinic acid could be analogous to the synthesis of 5-methylnicotinic acid, which involves the oxidation of a corresponding substituted pyridine (B92270) (e.g., 3,5-diisopropylpyridine). One method for the synthesis of 5-methylnicotinic acid utilizes the oxidation of 3,5-dimethylpyridine with an oxidizing agent like potassium permanganate in water. google.comchemicalbook.com

A hypothetical reaction for the synthesis of this compound via oxidation of 3,5-diisopropylpyridine with potassium permanganate can be represented as:

C11H17N + 2KMnO4 → C9H11NO2 + 2MnO2 + 2KOH

To illustrate the concept of atom economy, a theoretical calculation for a simplified, analogous synthesis of nicotinic acid from 3-picoline using an oxidant is presented below. The gas-phase oxidation of 3-picoline to nicotinic acid can achieve a high atom economy of 87%. nih.gov

| Reactant/Product | Molecular Formula | Molecular Weight (g/mol) | Atoms in Desired Product | Wasted Atoms |

|---|---|---|---|---|

| 3,5-Diisopropylpyridine (Reactant) | C11H17N | 163.26 | C9H11N | C2H6 |

| Potassium Permanganate (Reactant) | KMnO4 | 158.03 | O2 | KMn |

| This compound (Product) | C9H11NO2 | 165.19 | C9H11NO2 | - |

Note: This is a simplified and hypothetical example. The actual atom economy would depend on the specific reagents and reaction stoichiometry.

Research into catalytic methods, such as direct air oxidation of the alkyl side chain, could significantly improve atom economy by reducing the need for stoichiometric oxidants and minimizing the formation of inorganic byproducts. chimia.ch

Development of Safer Solvents and Environmentally Benign Reaction Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass of material in a chemical process and contribute significantly to waste and environmental impact. ijarsct.co.in Traditional organic solvents can be volatile, flammable, and toxic. ijarsct.co.in

In the synthesis of nicotinic acid derivatives, there is a trend towards using greener solvents. A patented method for producing high-purity 5-methylnicotinic acid, a compound structurally similar to this compound, utilizes water as the solvent. google.com Water is a non-toxic, non-flammable, and readily available solvent, making it an excellent choice from a green chemistry perspective. ijarsct.co.in Other potential green solvents that could be explored in the synthesis and derivatization of this compound include supercritical fluids like CO2 and deep eutectic solvents (DES), which are non-toxic, biodegradable, and inexpensive. ijarsct.co.in

The following table showcases a comparison of traditional solvents with potential greener alternatives for pyridine synthesis.

| Solvent | Classification | Key Hazards | Potential Greener Alternatives |

|---|---|---|---|

| Pyridine | Traditional | Flammable, toxic, unpleasant odor | Water, N-methylimidazole, Triethylamine in Dichloromethane |

| Benzene | Traditional | Carcinogenic, flammable | Toluene, Water, Ethanol, Ionic Liquids |

| Chloroform | Traditional | Suspected carcinogen, toxic | 2-Methyltetrahydrofuran (2-MeTHF) |

| Dichloromethane (DCM) | Traditional | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF) |

Reduction of Unnecessary Derivatization Steps and Waste Prevention

The twelve principles of green chemistry emphasize the prevention of waste over treatment or cleanup. wordpress.com This can be achieved by designing synthetic routes that are concise and avoid unnecessary derivatization steps, such as the use of protecting groups.

The synthesis of this compound through the direct oxidation of a suitable precursor like 3,5-diisopropylpyridine would be an example of a more direct route that minimizes derivatization. In contrast, multi-step syntheses that involve the introduction and subsequent removal of protecting groups would generate more waste and be less efficient.

In the case of the oxidation of an alkylpyridine with potassium permanganate, the primary waste product is manganese dioxide (MnO₂). google.comchemicalbook.com While manganese dioxide is generally considered to have low toxicity, its disposal as a solid waste should be managed. Research into catalytic oxidation processes would not only improve atom economy but also significantly reduce this inorganic waste stream.

Enzymatic synthesis routes for nicotinic acid derivatives are also being explored, which can offer high selectivity under mild conditions, further reducing waste and energy consumption. nih.govfrontiersin.org

Design for Energy Efficiency in Chemical Processes

Energy consumption is a significant factor in the environmental and economic cost of chemical manufacturing. energystar.gov Green chemistry principles advocate for conducting reactions at ambient temperature and pressure whenever possible to minimize energy requirements. sustainability-directory.com

The energy efficiency of synthesizing this compound would be highly dependent on the chosen synthetic route. Processes that require high temperatures and pressures, such as some catalytic gas-phase oxidations, would be more energy-intensive. nih.gov However, these can sometimes be offset by higher efficiency and throughput.

Key considerations for designing energy-efficient processes for this compound include:

Catalyst Selection: Utilizing highly active catalysts can lower reaction temperatures and pressures. sustainability-directory.com

Process Intensification: The use of technologies like continuous flow microreactors can improve heat transfer and reaction control, leading to more energy-efficient processes. nih.gov

Application of Catalysis as a Tool for Green Chemical Synthesis

Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more efficient, selective, and require less energy than stoichiometric reactions. acsgcipr.org The use of catalysts can also reduce the generation of waste.

In the synthesis of substituted pyridines like this compound, various catalytic methods are being developed:

Metal-Catalyzed Cross-Coupling Reactions: These methods allow for the direct functionalization of the pyridine ring, providing efficient routes to substituted derivatives. thieme-connect.com

Biocatalysis: The use of enzymes, such as lipases, can catalyze the synthesis of nicotinamide (B372718) derivatives under mild conditions with high selectivity. nih.gov Enzymatic approaches for the synthesis of nicotinic acid from 3-cyanopyridine (B1664610) are also being investigated as a greener alternative to traditional chemical methods. frontiersin.org

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their separation and reuse, thereby reducing waste. ijarsct.co.in

The development of a catalytic process for the direct oxidation of a suitable precursor to this compound would be a significant advancement in the green synthesis of this compound.

Biological Activity and Molecular Interaction Mechanisms of 5 Isopropylnicotinic Acid

Molecular Interactions with Biological Receptors

Receptor Binding Affinity and Selectivity

There is no available data in the scientific literature detailing the binding affinity or selectivity of 5-Isopropylnicotinic acid for any biological receptors. Studies on related compounds, such as nicotinic acid itself, show interaction with specific G-protein coupled receptors like the nicotinic acid receptor (GPR109A). However, it remains unknown how the 5-isopropyl substitution would affect the binding to this or any other receptor.

Agonist and Antagonist Activities

Information regarding the agonist or antagonist activities of this compound at any receptor is currently absent from the scientific record. Without receptor binding studies, it is impossible to determine if this compound activates or inhibits any receptor-mediated signaling pathways.

Enzymatic Interactions and Inhibition Kinetics

No studies were identified that investigated the interaction of this compound with any enzymes. Consequently, there is no information on its potential as an enzyme inhibitor or data on its inhibition kinetics, such as IC50 or K_i_ values.

Exploration of Diverse Bioactive Applications (e.g., Antimicrobial, Antioxidant)

There is a lack of research into the potential bioactive applications of this compound. No studies have been published that assess its antimicrobial or antioxidant properties. While many organic acids and pyridine (B92270) derivatives exhibit such activities, specific testing on this compound has not been reported.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 5 Isopropylnicotinic Acid

High-Resolution Chromatographic Techniquesshimadzu.combasicmedicalkey.combjbms.org

High-resolution chromatography is the cornerstone for the separation and analysis of individual components from complex mixtures. For a carboxylic acid derivative like 5-Isopropylnicotinic acid, several chromatographic techniques are particularly suitable, offering high efficiency and resolving power.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of pharmaceutical compounds, including nicotinic acid derivatives. researchgate.netiajps.comphenomenex.com The separation in HPLC is based on the distribution of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. iajps.com For this compound, reversed-phase HPLC is typically the most effective approach.

In a typical reversed-phase HPLC setup for analyzing this compound, the following components would be used:

Stationary Phase: A nonpolar stationary phase, most commonly a C18 (octadecylsilane) bonded silica (B1680970) column, is used. researchgate.net This type of column separates compounds based on their hydrophobicity.

Mobile Phase: The mobile phase is generally a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. phenomenex.com The pH of the mobile phase is a critical parameter for the analysis of ionizable compounds like carboxylic acids. researchgate.net By adjusting the pH with an acid (e.g., phosphoric acid or formic acid), the ionization of the carboxylic acid group on this compound can be suppressed, leading to better retention and peak shape on a reversed-phase column. phenomenex.com

Detection: A UV-Vis detector is commonly employed, as the pyridine (B92270) ring in this compound absorbs ultraviolet light. researchgate.net The wavelength for detection would be set at one of the absorbance maxima for the compound to ensure high sensitivity.

The combination of a C18 column with an acidified water/acetonitrile mobile phase provides a robust system for the separation and quantification of this compound from potential impurities and other matrix components.

Ion chromatography techniques are powerful alternatives for the separation of ionic and polar molecules, including carboxylic acids. diduco.com These methods separate analytes based on their charge interactions with the stationary phase.